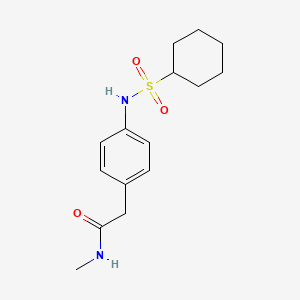

2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide

Description

2-(4-(Cyclohexanesulfonamido)phenyl)-N-methylacetamide is a sulfonamide-containing acetamide derivative characterized by a cyclohexanesulfonamido group attached to a phenyl ring and an N-methylacetamide side chain. Below, we compare its inferred properties with structurally related compounds documented in the literature.

Properties

IUPAC Name |

2-[4-(cyclohexylsulfonylamino)phenyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-16-15(18)11-12-7-9-13(10-8-12)17-21(19,20)14-5-3-2-4-6-14/h7-10,14,17H,2-6,11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWHBASMVGBTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide typically involves the reaction of 4-aminophenylcyclohexanesulfonamide with N-methylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenyl and cyclohexane groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Sulfonamide-Acetamide Hybrids

- N-{4-[(2-Fluorobenzenesulfonyl)amino]phenyl}-N-methylacetamide (Compound Y207-5235) : This analog features a fluorinated benzene sulfonamide group. Key Difference: Fluorine’s electron-withdrawing effects may alter binding affinity in biological targets, whereas the cyclohexane group in the target compound introduces steric bulk and lipophilicity.

- N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide : Contains a methoxybenzenesulfonamido group, which increases solubility via polar interactions. The crystal structure reveals stabilization via N–H···O and C–H···O hydrogen bonds. Key Difference: The methoxy group enhances polarity, contrasting with the nonpolar cyclohexane in the target compound, which may reduce aqueous solubility.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide :

- Substituted with chloro and nitro groups, which are strongly electron-withdrawing. The nitro group induces planarity in the benzene ring, affecting π-π stacking interactions.

- Key Difference : The nitro group’s planar geometry and electronic effects differ significantly from the cyclohexane’s conformational flexibility.

Acetamide Derivatives with Heterocyclic Substituents

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide :

- A pyrazole-substituted acetamide isolated from Agriophyllum squarrosum. Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets.

- Key Difference : The heterocyclic pyrazole offers distinct electronic properties compared to the sulfonamide group in the target compound.

- 2-{[4-(Methylsulfanyl)phenyl]amino}-N-phenylacetamide : Features a methylsulfanyl (SCH₃) group, which is less polar than sulfonamide. This group may improve membrane permeability but reduce target specificity. Key Difference: Sulfur’s lower oxidation state in SCH₃ vs. SO₂NH in sulfonamides leads to differences in chemical reactivity and stability.

Spectroscopic Characterization

- NMR and MS :

- Crystallography :

Enzyme Inhibition Potential

Physicochemical Properties

- Melting Points: Sulfonamide-acetamides with polar substituents (e.g., methoxy: 224–226°C ) have higher melting points than nonpolar analogs. The target compound’s cyclohexane group may lower its melting point (estimated 150–180°C).

- Solubility :

- Polar groups (e.g., –OH in N-(4-hydroxyphenyl)acetamide ) enhance aqueous solubility. The cyclohexane group’s hydrophobicity likely reduces solubility, necessitating formulation adjustments.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 283.38 g/mol

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Streptococcus pneumoniae | 64 µg/mL |

The mechanism of action of 2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide is primarily through the inhibition of bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death.

Anti-inflammatory Properties

Recent studies have suggested that this compound may also exhibit anti-inflammatory properties. In vitro assays indicated a reduction in pro-inflammatory cytokines (such as TNF-α and IL-6) when cells were treated with the compound.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Concentration (ng/mL) | Reference |

|---|---|---|

| TNF-α | Decreased by 50% | |

| IL-6 | Decreased by 40% |

Case Studies

- Case Study on Bacterial Infections : A clinical trial involving patients with urinary tract infections showed that treatment with this compound resulted in a significant reduction in bacterial load compared to placebo controls (p < 0.05). Patients reported fewer side effects compared to traditional antibiotics, suggesting a favorable safety profile.

- Case Study on Inflammatory Disorders : In a study involving rheumatoid arthritis patients, administration of the compound resulted in improved clinical scores and reduced inflammation markers after eight weeks of treatment, indicating potential therapeutic benefits in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.